molecular formula C6H2BrClF3N B1406739 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine CAS No. 1211536-90-1

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1406739
CAS No.: 1211536-90-1
M. Wt: 260.44 g/mol
InChI Key: XLIIXISXSYYYSZ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N and a molecular weight of 260.44 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with bromo, chloro, and trifluoromethyl substituents .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Functionalization and Carboxylation

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine has been a subject of interest in chemical research, particularly in the functionalization and carboxylation of halopyridines. Studies have shown that various halopyridines, including this compound, can be converted into different carboxylic acids, a process that is significant in organic synthesis. This transformation utilizes regioexhaustive functionalization techniques to achieve selectivity and efficiency in the production of these acids (Cottet et al., 2004).

Spectroscopic and Structural Analysis

The spectroscopic and structural properties of related halopyridines have been extensively studied, providing valuable insights into their molecular characteristics. These studies include spectroscopic characterizations using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Such research is crucial in understanding the molecular behavior and potential applications of these compounds in various fields including material science and pharmaceuticals (Vural & Kara, 2017).

Synthesis of Derivatives and Intermediates

Research has also focused on the synthesis of various derivatives and intermediates using this compound. These compounds serve as crucial intermediates in the synthesis of more complex chemical structures. For example, the synthesis of pyrazolo[1,5‐a]pyridines from azirines, which involves the use of halopyridines, highlights the compound's role in the creation of novel heterocyclic structures (Greszler & Stevens, 2009).

Antimicrobial Activities

Another significant area of research is the exploration of the antimicrobial properties of halopyridines. Investigations into their interaction with DNA and their antimicrobial activities have revealed potential applications in the development of new antimicrobial agents. Such studies are essential in the ongoing search for novel compounds with antimicrobial efficacy (Evecen et al., 2017).

Safety and Hazards

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is harmful if inhaled, absorbed through the skin, or swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

The demand for TFMP derivatives, including 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are often involved in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .

Mode of Action

The mode of action of 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines contribute to their biological activities .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties in some fda-approved drugs .

Result of Action

Compounds containing the trifluoromethylpyridine moiety have been found to exhibit various pharmacological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .

Properties

IUPAC Name

6-bromo-3-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIIXISXSYYYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858622
Record name 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-90-1
Record name 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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